

# ASN-001: A Technical Overview of a Novel CYP17 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ASN-001** is an orally available, non-steroidal, selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, **ASN-001** has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The rationale for its development lies in the continued reliance of mCRPC on androgen receptor signaling, which can be fueled by de novo androgen synthesis in the adrenal glands and within the tumor microenvironment. By targeting CYP17A1, **ASN-001** aims to suppress androgen production, thereby inhibiting tumor growth. A key differentiating feature of **ASN-001** is its selective inhibition of the 17,20-lyase activity of CYP17A1, which theoretically minimizes the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for concurrent prednisone administration.[1][2][3][4]

# Mechanism of Action: Targeting Androgen Synthesis

**ASN-001** exerts its therapeutic effect by potently and selectively inhibiting the 17,20-lyase activity of the CYP17A1 enzyme.[4] This enzyme is a key control point in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens. Specifically, the 17,20-lyase function is essential for the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone



(DHT). By blocking this step, **ASN-001** effectively reduces the systemic and intratumoral levels of androgens that drive mCRPC progression.[3][4] The selectivity for the lyase activity over the hydroxylase activity is designed to avoid the accumulation of mineralocorticoid precursors, a common side effect of dual inhibitors that often necessitates co-administration of corticosteroids like prednisone.[1][2][3]



Click to download full resolution via product page

Caption: Simplified Androgen Synthesis Pathway and ASN-001's Target.

# **Preclinical Development**

While detailed protocols and quantitative data from the preclinical evaluation of **ASN-001** are not extensively published in the peer-reviewed literature, abstracts from scientific meetings indicate that the compound underwent a comprehensive preclinical assessment.[1] These studies demonstrated that **ASN-001** is a potent and selective inhibitor of CYP17 lyase.[1] Furthermore, preclinical investigations highlighted its high oral bioavailability and a low potential for drug-drug interactions, supporting its advancement into clinical trials.[1] The selective inhibition of testosterone synthesis over cortisol synthesis was also established in these early studies, forming the basis for its clinical evaluation without mandatory prednisone co-administration.[1]



Experimental Protocols: Specific experimental protocols for the preclinical studies, including enzymatic assays, cell-based assays, and in vivo animal model studies, are not publicly available.

# **Clinical Development**

The clinical development of **ASN-001** has primarily focused on its evaluation in patients with mCRPC through a Phase 1/2 clinical trial (NCT02349139).[1][3]

## **Clinical Trial Design**

The Phase 1/2 trial was a multi-center, open-label study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, orally administered **ASN-001**.[1][3]

| Parameter             | Description                                                                                                                                                                                                         |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Phase           | Phase 1/2                                                                                                                                                                                                           |
| ClinicalTrials.gov ID | NCT02349139                                                                                                                                                                                                         |
| Patient Population    | Men with progressive metastatic castration-<br>resistant prostate cancer (mCRPC). Phase 1<br>allowed for pre-treated patients, while Phase 2<br>focused on patients naive to enzalutamide and<br>abiraterone.[1][3] |
| Intervention          | Oral ASN-001 administered once daily at escalating doses (50, 100, 200, 300, and 400 mg).[1][3]                                                                                                                     |
| Primary Endpoints     | Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs), and Recommended Phase 2 Dose (RP2D).[3]                                                                                                              |
| Secondary Endpoints   | Pharmacokinetics (PK), effect on steroid hormone biosynthesis, and clinical efficacy (Prostate-Specific Antigen [PSA] response and imaging).[3]                                                                     |







Experimental Protocol: A detailed, unabridged clinical trial protocol for NCT02349139 is not publicly available. The methodology described herein is based on published abstracts. The Phase 1 portion of the study employed a dose-escalation design to determine the MTD and RP2D. The Phase 2 portion was designed to further evaluate the safety and efficacy of **ASN-001** at doses below 400 mg daily in a treatment-naive mCRPC population.[3] Efficacy was assessed by monitoring PSA levels and through radiographic imaging.[3]





Click to download full resolution via product page

**Caption:** High-level workflow of the **ASN-001** Phase 1/2 clinical trial.



#### **Pharmacokinetic Data**

Pharmacokinetic analyses from the Phase 1 portion of the trial demonstrated that **ASN-001** has high systemic exposure.[1][3]

| Dose      | Cmax (μM) | AUC (μM.h) | T1/2 (h)     |
|-----------|-----------|------------|--------------|
| 100 mg QD | 3.5       | 52         | Not Reported |
| 300 mg QD | 6.7       | 80         | 21.5         |

Data compiled from published abstracts.[1][3]

### **Clinical Efficacy**

Preliminary efficacy data from the Phase 1/2 trial showed encouraging anti-tumor activity.[3]

| Patient Population                        | Efficacy Endpoint   | Result                                                                                                                |
|-------------------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------|
| Abiraterone/Enzalutamide<br>Naive         | PSA decline of >50% | Observed in 3 of 4 patients at starting doses of 300/400 mg, with declines up to 93% and duration up to 37+ weeks.[3] |
| Pre-treated with Abiraterone/Enzalutamide | Stable Disease      | Observed for up to 18+ months.[3]                                                                                     |
| Abiraterone/Enzalutamide<br>Naive         | Hormonal Response   | Testosterone decreased to<br>below quantifiable limits;<br>DHEA decreased by up to<br>80%.[3]                         |

### **Safety and Tolerability**

**ASN-001** was generally well-tolerated in the Phase 1/2 study, and importantly, no cases of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no patients required prednisone co-administration.[3]



| Adverse Event Profile        | Details                                                                                                                             |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Most Common Drug-Related AEs | Grade 1/2: Fatigue, nausea, constipation, dizziness.[1][3]                                                                          |
| Grade 3 Adverse Events       | Asymptomatic, reversible ALT/AST elevation was observed in some patients at the 400 mg dose, which resolved upon dose reduction.[3] |
| Mineralocorticoid Excess     | No episodes were reported.[3]                                                                                                       |
| Prednisone Use               | No patients were administered prednisone.[3]                                                                                        |

#### Conclusion

**ASN-001** is a novel, selective CYP17 lyase inhibitor that has demonstrated promising clinical activity and a favorable safety profile in early-phase clinical trials for metastatic castration-resistant prostate cancer. Its mechanism of action, which selectively targets androgen synthesis without necessitating co-administration of prednisone, represents a potential advancement in the treatment of this disease. The available clinical data indicate good oral bioavailability, significant reductions in androgen levels, and encouraging anti-tumor responses in both treatment-naive and pre-treated patient populations.[1][3] Further clinical development will be necessary to fully elucidate the efficacy and safety of **ASN-001** and to establish its role in the management of mCRPC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC): A



phase 1/2 clinical trial. - ASCO [asco.org]

- 4. asanabio.com [asanabio.com]
- To cite this document: BenchChem. [ASN-001: A Technical Overview of a Novel CYP17 Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149898#discovery-and-development-of-asn-001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com